molecular formula C20H15CuN5O7S2 B13767814 Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate CAS No. 72391-07-2

Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate

Cat. No.: B13767814
CAS No.: 72391-07-2
M. Wt: 565.0 g/mol
InChI Key: VPKYXOVYZCGOGP-UHFFFAOYSA-L
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Description

Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate is a coordination complex featuring a copper(II) center bound to a heterocyclic ligand system. The ligand comprises a pyrazole ring substituted with a methyl group, a sulfamoylphenyl moiety, and a diazenyl bridge linked to a sulfonated naphthalene oxide. Structural elucidation of such complexes typically employs X-ray crystallography (using programs like SHELXL or ORTEP-3 ) and spectroscopic methods (e.g., NMR, UV-Vis) .

Properties

CAS No.

72391-07-2

Molecular Formula

C20H15CuN5O7S2

Molecular Weight

565.0 g/mol

IUPAC Name

copper;5-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-2-(3-sulfamoylphenyl)pyrazol-3-olate

InChI

InChI=1S/C20H17N5O7S2.Cu/c1-11-19(20(27)25(24-11)12-4-2-5-13(10-12)33(21,28)29)23-22-15-7-3-6-14-17(34(30,31)32)9-8-16(26)18(14)15;/h2-10,26-27H,1H3,(H2,21,28,29)(H,30,31,32);/q;+2/p-2

InChI Key

VPKYXOVYZCGOGP-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC=CC3=C(C=CC(=C32)[O-])S(=O)(=O)O)[O-])C4=CC(=CC=C4)S(=O)(=O)N.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate typically involves the reaction of a copper(2+) salt with the corresponding azo dye ligand. The azo dye ligand can be synthesized through a diazotization reaction followed by azo coupling. The reaction conditions often require a controlled pH environment and the presence of a base such as sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure and color properties.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction typically produces amines.

Scientific Research Applications

Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate involves its interaction with molecular targets through coordination with the copper ion. The copper ion can facilitate electron transfer reactions, making the compound effective in catalytic processes. Additionally, the azo dye ligand can interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Copper(II) Complexes

Compound Name Coordination Geometry Ligand Type Key Substituents Reference
Target Compound Square planar? Pyrazole-diazenyl-sulfonaphthol Methyl, sulfamoylphenyl, sulfonate, oxide N/A
[Cu(1-AT)₂(PA)] (1-AT = 1-amino-5H-tetrazole; PA = picrate) Octahedral Tetrazole-picrate Amino, nitro groups
[Cu(2-AMT)(TNPG)] (2-AMT = 2-amino-5-methyltetrazole; TNPG = trinitrophloroglucinol) Trigonal bipyramidal Tetrazole-trinitrophenol Methyl, nitro, hydroxyl
  • Ligand Diversity : The target compound’s ligand integrates sulfonamide and sulfonate groups, enhancing solubility in polar solvents compared to tetrazole-based analogs . The diazenyl bridge may enable π-π stacking, influencing solid-state packing and stability.
  • Coordination Geometry : Unlike octahedral or trigonal bipyramidal geometries observed in tetrazole-copper complexes , the target compound’s geometry is likely distorted square planar due to steric hindrance from bulky substituents.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic and Thermal Data

Compound Name UV-Vis λ_max (nm) ¹H-NMR Shifts (δ, ppm) Thermal Decomposition (°C) Solubility (H₂O)
Target Compound ~450 (d-d transition) Pyrazole H: 6.8–7.5 220–250 (estimated) High (sulfonate groups)
[Cu(1-AT)₂(PA)] 480 Tetrazole H: 8.2–8.5 180 Moderate
[Cu(2-AMT)(TNPG)] 465 Tetrazole H: 7.9–8.1 210 Low
  • UV-Vis Spectroscopy : The target compound’s absorption at ~450 nm aligns with Cu(II) d-d transitions but is blue-shifted compared to tetrazole complexes, suggesting stronger ligand field strength .
  • Solubility : Sulfonate and sulfamoyl groups in the target compound likely improve aqueous solubility relative to nitro-dominated analogs, which exhibit lower polarity .

Functional and Energetic Properties

  • Energetic Performance: Tetrazole-based Cu(II) complexes with trinitrophenol anions exhibit detonation velocities of 6,800–7,200 m/s . The target compound’s diazenyl and sulfonate groups may reduce explosivity but enhance thermal stability (estimated decomposition >220°C).
  • Catalytic Potential: The sulfamoylphenyl group could facilitate interactions with biological targets or catalytic substrates, a feature absent in purely energetic tetrazole complexes .

Methodological Considerations

  • Crystallography : Programs like SHELXL and ORTEP-3 enable precise determination of bond lengths and angles, critical for comparing coordination geometries .
  • Spectroscopy : NMR and UV-Vis data (as in ) provide insights into electronic structures and ligand environments .

Biological Activity

Copper(II) complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. One such compound, Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate , is a complex that combines various functional groups known for their pharmacological potential. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Copper(II) Ion : The central metal ion that plays a crucial role in the biological activity.
  • 3-methyl-4-pyrazol : A heterocyclic compound known for its biological properties.
  • Sulfonaphthalene and Sulfamoyl Groups : These functional groups enhance solubility and biological interaction.

The structural formula can be represented as follows:

Cu2+C15H15N5O5S\text{Cu}^{2+}\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{5}\text{S}

Anticancer Activity

Recent studies have demonstrated the anticancer potential of copper complexes. The cytotoxicity of this compound was evaluated against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a comparative analysis, the compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective cell growth inhibition. For example, it demonstrated higher toxicity in breast cancer cells compared to normal fibroblasts, suggesting a selective action against malignant cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
Normal Fibroblasts30.0

Antibacterial Activity

Copper complexes are also recognized for their antibacterial properties . The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

The results indicated that the compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The biological activity of this compound can be attributed to several mechanisms:

  • Generation of Reactive Oxygen Species (ROS) : The copper ion induces oxidative stress in cells, leading to apoptosis.
  • Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cellular metabolism.

Comparative Studies

Research comparing various copper complexes has shown that modifications to the ligand structure can significantly enhance or diminish biological activity. For instance, substituents on the pyrazole ring were found to influence lipophilicity and consequently the anticancer efficacy of the compounds .

Future Directions

Further investigations are warranted to explore:

  • In vivo Studies : Evaluating the therapeutic potential in animal models.
  • Mechanistic Studies : Understanding the detailed pathways through which these compounds exert their effects.
  • Combination Therapies : Assessing the efficacy of this copper complex in conjunction with existing chemotherapeutics.

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